molecular formula C17H17NO B12900735 2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole CAS No. 57598-40-0

2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole

Cat. No.: B12900735
CAS No.: 57598-40-0
M. Wt: 251.32 g/mol
InChI Key: MUFNIUXQTXCXFN-UHFFFAOYSA-N
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Description

2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole is a heterocyclic compound that features a biphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under specific conditions. One common method involves the cyclization of biphenyl-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Saturated oxazole compounds.

    Substitution: Biphenyl derivatives with substituted functional groups.

Scientific Research Applications

2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-oxazole
  • 2,2’-(1,4-Phenylene)bis[4-methyl-5-phenyl-oxazole]

Uniqueness

2-Biphenyl-2-YL-4,4-dimethyl-4,5-dihydro-oxazole is unique due to its specific biphenyl and oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

57598-40-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

4,4-dimethyl-2-(2-phenylphenyl)-5H-1,3-oxazole

InChI

InChI=1S/C17H17NO/c1-17(2)12-19-16(18-17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

InChI Key

MUFNIUXQTXCXFN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2C3=CC=CC=C3)C

Origin of Product

United States

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